5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
Description
5-(2-Fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone. Key structural features include:
- Furan ring: A five-membered aromatic heterocycle with oxygen at position 2.
- 2-Fluorophenyl group: A phenyl ring substituted with a fluorine atom at the ortho position, attached to the furan ring at position 4.
- 4-Sulfamoylphenyl group: A phenyl ring substituted with a sulfamoyl (-SO₂NH₂) group at the para position, linked via an amide bond to the furan’s carboxyl group.
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c18-14-4-2-1-3-13(14)15-9-10-16(24-15)17(21)20-11-5-7-12(8-6-11)25(19,22)23/h1-10H,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOSLKFWFHVKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Analogs
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Structural Difference : Chlorine replaces fluorine at the ortho position of the phenyl ring.
- Synthesis : Likely synthesized via similar methods as the target compound, such as Suzuki coupling or amide bond formation .
para-Fluorofuranyl Fentanyl (N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide)
- Structural Difference : Fluorine is at the para position of the phenyl ring, and the sulfamoyl group is replaced by a piperidinyl-phenethyl moiety.
- Impact : The para-fluoro substitution may enhance π-π stacking interactions in receptor binding compared to ortho-fluoro. The piperidinyl group introduces basicity, affecting pharmacokinetics .
Substituent Variations on the Sulfamoylphenyl Group
5-(4-Acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
- Structural Difference: The sulfamoyl group is replaced by a morpholino (-N-morpholine) group, and the phenyl ring has an acetyl (-COCH₃) substituent.
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide
- Structural Difference: A morpholinomethyl (-CH₂-morpholine) group replaces the sulfamoyl group, and chlorine is at the meta position on the phenyl ring.
- Impact: The morpholinomethyl group enhances steric bulk and hydrophilicity, which may improve blood-brain barrier penetration compared to the sulfamoyl group .
Heterocyclic and Linker Modifications
2-Thiophenefentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Structural Difference : The furan ring is replaced by a thiophene (sulfur-containing heterocycle).
- Impact : Thiophene’s larger atomic radius and lower electronegativity compared to furan may reduce aromatic interactions but improve metabolic resistance to oxidative degradation .
N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide
- Structural Difference: A 4-fluorophenoxymethyl group is attached to the furan, and the sulfamoylphenyl is replaced by a 2-ethoxyphenyl group.
- Impact: The ethoxy group (-OCH₂CH₃) increases lipophilicity, while the phenoxymethyl linker adds conformational flexibility .
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